molecular formula C22H17FN4O4 B2578757 methyl 2-[({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate CAS No. 1260988-42-8

methyl 2-[({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate

Cat. No.: B2578757
CAS No.: 1260988-42-8
M. Wt: 420.4
InChI Key: JJOYKCPCMAKUBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate is a synthetic small molecule characterized by a 1,2,4-oxadiazole core substituted with a 4-fluorophenyl group. This heterocyclic scaffold is linked to a pyrrole ring via an acetyl bridge, which is further connected to a methyl benzoate ester through an amide bond. The 1,2,4-oxadiazole moiety is a common pharmacophore in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding, while the 4-fluorophenyl group enhances electronic properties and lipophilicity. Structural elucidation of such compounds often employs X-ray crystallography, with programs like SHELX facilitating refinement and analysis .

Properties

IUPAC Name

methyl 2-[[2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O4/c1-30-22(29)16-5-2-3-6-17(16)24-19(28)13-27-12-4-7-18(27)21-25-20(26-31-21)14-8-10-15(23)11-9-14/h2-12H,13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOYKCPCMAKUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize methyl 2-[({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate, a multi-step reaction is typically required. Key steps might involve:

  • Formation of the oxadiazole ring: : Starting with 4-fluorophenyl hydrazine and carboxylic acid derivatives, the oxadiazole core is constructed through cyclization reactions.

  • Pyrrole synthesis: : The pyrrole ring could be synthesized via a Paal-Knorr synthesis, involving 1,4-dicarbonyl compounds and ammonia or primary amines.

  • Acylation and final assembly: : The final stages would involve acylation of the pyrrole with the oxadiazole derivative followed by esterification with benzoic acid.

Industrial Production Methods: Scaling up the synthesis for industrial production involves optimizing each step to ensure high yield and purity while considering cost-effectiveness and environmental impact. This might include using catalysts, adjusting reaction temperatures and solvents, and incorporating purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate can undergo various chemical reactions:

  • Oxidation: : It may be oxidized to introduce additional functional groups or modify existing ones.

  • Reduction: : It can be reduced to alter its functional groups, potentially affecting its biological activity.

  • Substitution: : Nucleophilic or electrophilic substitution can introduce new groups into the molecule.

  • Hydrolysis: : The ester bond in the benzoate can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions: Common reagents for these reactions might include:

  • Oxidizing agents: : Potassium permanganate, chromium trioxide

  • Reducing agents: : Sodium borohydride, lithium aluminium hydride

  • Substitution reagents: : Halogens, sulfonic acids

  • Hydrolysis conditions: : Aqueous acid or base

Major Products: The major products from these reactions would depend on the specific reagents and conditions used but might include various oxidized, reduced, substituted, or hydrolyzed derivatives of the parent compound.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds containing oxadiazole and pyrrole rings exhibit promising anticancer activities. Research has shown that methyl 2-[({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate can inhibit the proliferation of various cancer cell lines. For instance, a study published in 2019 identified a novel anticancer compound through screening drug libraries on multicellular spheroids, revealing the potential of oxadiazole derivatives in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that derivatives of benzoate compounds show significant activity against several bacterial strains. This suggests that this compound could be developed into an effective antimicrobial agent.

Case Study 1: Anticancer Screening

In a detailed screening process conducted by Walid Fayad et al., various derivatives were tested for their ability to inhibit tumor growth in vitro. This compound showed promising results against specific cancer cell lines, leading to further investigations into its mechanism of action .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of related compounds found that those with similar structural features exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. This highlights the potential for developing new antibiotics based on this chemical framework.

Mechanism of Action

The mechanism by which methyl 2-[({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate exerts its effects would depend on its specific biological target. This might involve:

  • Binding to molecular targets: : It could interact with specific proteins, enzymes, or receptors, altering their function.

  • Pathway involvement: : It may participate in or inhibit particular biochemical pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared to structurally analogous molecules featuring the 1,2,4-oxadiazole core and diverse substituents. Key differences in substitution patterns, heterocyclic systems, and functional groups influence physicochemical properties, bioavailability, and target interactions.

Table 1: Structural Comparison of Analogs

Compound Name / ID Oxadiazole Substituent Core Heterocycle Functional Groups Key Structural Features
Target Compound 4-Fluorophenyl Pyrrole Benzoate ester, amide Electron-withdrawing F, ester for lipophilicity
2-{5-Amino-4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-3-(Methylsulfanyl)-1H-Pyrazol-1-yl}-N-(2-Chlorobenzyl)Acetamide 4-Methoxyphenyl Pyrazole Acetamide, chlorobenzyl, methylthio Methoxy (EDG), chloro for lipophilicity
3-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-N-(2-Phenylethyl)Propanamide 4-Methoxyphenyl None Propanamide, phenethyl Methoxy (EDG), amide for H-bonding

Key Findings and Implications

Methoxy-substituted analogs (e.g., and ) may exhibit improved solubility due to increased polarity but reduced metabolic stability compared to the fluoro-substituted target compound.

Heterocyclic Systems: The pyrrole ring in the target compound provides a planar aromatic system, favoring interactions with flat binding pockets.

Functional Groups :

  • The benzoate ester in the target compound may enhance cell membrane permeability but could be susceptible to esterase-mediated hydrolysis. In contrast, amide -containing analogs ( and ) offer greater metabolic stability .
  • The chlorobenzyl group in ’s compound increases lipophilicity, which might improve blood-brain barrier penetration but raise toxicity risks .

The phenethyl chain in ’s analog may enhance binding to deep hydrophobic pockets in enzymes like kinases or proteases .

Notes

  • Further studies, including in vitro assays (e.g., solubility, metabolic stability) and in silico docking, are required to validate these hypotheses.
  • Synthetic routes for such compounds often involve cyclization reactions for oxadiazole formation, followed by functional group modifications to optimize properties .

Biological Activity

Methyl 2-[({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : It contains a benzoate moiety linked to a pyrrole derivative and an oxadiazole ring.
  • Substituents : The presence of a 4-fluorophenyl group enhances its biological activity by potentially increasing lipophilicity and modulating interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

  • Mechanism of Action : Compounds containing oxadiazole and pyrrole rings have demonstrated the ability to inhibit key enzymes involved in cancer cell proliferation. The oxadiazole ring is known for its ability to interact with DNA and inhibit topoisomerases, leading to apoptosis in cancer cells .
  • Case Studies : In one study, derivatives of oxadiazole were screened against various cancer cell lines, showing significant cytotoxic effects with IC50 values in the low micromolar range. The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties:

  • Spectrum of Activity : Preliminary results indicate efficacy against both Gram-positive and Gram-negative bacteria. The compound appears to disrupt bacterial cell wall synthesis and inhibit protein synthesis .

Enzyme Inhibition

The compound has been noted for its potential as an enzyme inhibitor:

  • Poly(ADP-ribose) Polymerase (PARP) Inhibition : Similar compounds have shown promise as PARP inhibitors, which are crucial in cancer therapy for tumors with BRCA mutations. This inhibition leads to impaired DNA repair mechanisms in cancer cells .

Data Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against multiple pathogens
Enzyme InhibitionInhibits PARP activity

Q & A

Q. What are the critical steps for synthesizing methyl 2-[...]benzoate, and how can reaction conditions be optimized?

Synthesis involves multi-step reactions, including:

  • Oxadiazole ring formation : Cyclization of nitrile precursors with hydroxylamine under basic conditions (e.g., NaOH/KOH in ethanol) .
  • Pyrrole coupling : Buchwald-Hartwig amination or nucleophilic substitution to attach the pyrrole moiety .
  • Acetamide linker introduction : Acylation using acetyl chloride derivatives in DMF with bases like K₂CO₃ to control pH and prevent side reactions .
    Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) improves yields. Monitor intermediates via TLC and HPLC .

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., oxadiazole C=N at ~160 ppm) and ester carbonyl signals (~170 ppm) .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95% required for biological assays) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected for C₂₂H₁₈FN₅O₄: 460.12) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., COX-2 or kinases) based on oxadiazole’s electron-deficient ring and fluorophenyl’s hydrophobic interactions .
  • MD Simulations : Assess stability of ligand-target complexes in explicit solvent (e.g., GROMACS) over 100 ns trajectories .
  • Contradictions : Discrepancies between in silico predictions and in vitro assays may arise from solvation effects or target flexibility, requiring free-energy perturbation (FEP) analysis .

Q. What strategies resolve contradictions in bioactivity data across enzymatic vs. cell-based assays?

  • Permeability testing : Use Caco-2 cell monolayers to evaluate passive diffusion; low permeability may explain reduced cellular activity despite strong enzyme inhibition .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., ester hydrolysis) .
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins) to rule out polypharmacology .

Q. How does the 1,2,4-oxadiazole moiety influence pharmacological activity compared to other heterocycles?

  • Electron-withdrawing effects : The oxadiazole enhances metabolic stability vs. triazoles but may reduce solubility. Compare logP values (e.g., oxadiazole: ~2.5 vs. triazole: ~1.8) .
  • Bioisosteric replacement : Replace oxadiazole with 1,3,4-thiadiazole to evaluate changes in COX-2 inhibition (IC₅₀ shifts from 0.8 µM to 2.1 µM observed in analogs) .

Q. What structural modifications improve aqueous solubility without compromising target affinity?

  • Ester to carboxylate conversion : Replace methyl benzoate with a carboxylic acid (e.g., 2-aminobenzoate) to enhance solubility (pH-dependent ionization) .
  • PEGylation : Introduce polyethylene glycol (PEG) chains at the pyrrole nitrogen; increases solubility but may sterically hinder target binding .
  • Co-crystallization : Co-formulate with cyclodextrins (e.g., HP-β-CD) to improve dissolution (test via phase solubility diagrams) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.